molecular formula C20H19N3O2 B1240647 Cyclo(-Phe-Trp)

Cyclo(-Phe-Trp)

Cat. No.: B1240647
M. Wt: 333.4 g/mol
InChI Key: CUVKAUWOMPJEMI-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Phe-Trp) is a cyclic dipeptide composed of L-tryptophan and L-phenylalanine

Scientific Research Applications

Cyclo(-Phe-Trp) has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Phe-Trp) typically involves the cyclization of linear dipeptides. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The cyclization process can be monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cyclo(-Phe-Trp) may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and optimized reaction conditions ensures the efficient production of the cyclic dipeptide.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Phe-Trp) can undergo various chemical reactions, including:

    Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring of L-phenylalanine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can lead to the formation of reduced cyclic dipeptides.

Mechanism of Action

The mechanism of action of Cyclo(-Phe-Trp) involves its interaction with specific molecular targets. The indole ring of L-tryptophan and the phenyl ring of L-phenylalanine can engage in π-π interactions with aromatic residues in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclic structure of the dipeptide also contributes to its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclo-(L-Trp-L-Tyr): A cyclic dipeptide composed of L-tryptophan and L-tyrosine.

    Cyclo-(L-Trp-L-Leu): A cyclic dipeptide composed of L-tryptophan and L-leucine.

    Cyclo-(L-Trp-L-Val): A cyclic dipeptide composed of L-tryptophan and L-valine.

Uniqueness

Cyclo(-Phe-Trp) is unique due to the presence of both L-tryptophan and L-phenylalanine, which provide distinct chemical and biological properties. The combination of these amino acids in a cyclic structure enhances its stability and potential for diverse applications compared to other cyclic dipeptides.

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKAUWOMPJEMI-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017851
Record name Isorugulosuvine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-48-8
Record name Isorugulosuvine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Phe-Trp)
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Cyclo(-Phe-Trp)
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Cyclo(-Phe-Trp)
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Cyclo(-Phe-Trp)
Reactant of Route 5
Cyclo(-Phe-Trp)
Reactant of Route 6
Cyclo(-Phe-Trp)

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